Diphenylethylsilane
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Overview
Description
Diphenylethylsilane is an organosilicon compound with the chemical formula C14H16Si It consists of a silicon atom bonded to an ethyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylethylsilane can be synthesized through the hydrosilylation of 1,1-diphenylethylene with trichlorosilane. This reaction typically occurs under mild conditions and yields trichloro-2,2-diphenylethylsilane . The trichloro derivative can then be further modified through fluorination with zinc(II) fluoride in diethyl ether or reduction with “Red-Al” in toluene to obtain the corresponding SiF3 and SiH3 derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of hydrosilylation reactions, which are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diphenylethylsilane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Substitution: The silicon atom in this compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Diphenylethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in hydrosilylation and reduction reactions.
Materials Science: This compound derivatives are explored for their potential use in the development of advanced materials, including polymers and coatings.
Biomedical Applications: Research is ongoing to investigate the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of diphenylethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of a hypervalent silicon intermediate. This intermediate facilitates the addition of the silicon-hydrogen bond to the unsaturated carbon-carbon bond, resulting in the formation of the silylated product .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar to diphenylethylsilane, diphenylsilane contains two phenyl groups bonded to a silicon atom but lacks the ethyl group.
Trichlorosilane: This compound is used as a precursor in the synthesis of this compound and other organosilicon compounds.
Uniqueness
This compound is unique due to the presence of both phenyl and ethyl groups bonded to the silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
7535-07-1 |
---|---|
Molecular Formula |
C14H16Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
ethyl(diphenyl)silane |
InChI |
InChI=1S/C14H16Si/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
RDJVTBNNOBFYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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